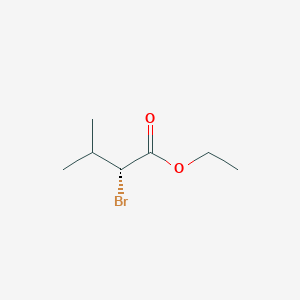![molecular formula C25H20N6O3S B13888867 4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the isoquinoline and benzodioxin moieties. The final step involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
科学的研究の応用
4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the thieno[3,2-d]pyrimidine core and have similar chemical properties.
Isoquinoline derivatives: Compounds with the isoquinoline structure exhibit comparable biological activities.
Benzodioxin derivatives: These compounds have similar aromatic and heterocyclic structures.
Uniqueness
The uniqueness of 4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide lies in its combination of multiple functional groups and heterocyclic structures, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C25H20N6O3S |
|---|---|
分子量 |
484.5 g/mol |
IUPAC名 |
4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H20N6O3S/c1-13-2-4-16-15(20(13)31-25(32)17-11-35-22-21(17)28-12-29-23(22)26)6-7-27-24(16)30-14-3-5-18-19(10-14)34-9-8-33-18/h2-7,10-12H,8-9H2,1H3,(H,27,30)(H,31,32)(H2,26,28,29) |
InChIキー |
HAOMZGXWDQZEHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC4=C(C=C3)OCCO4)NC(=O)C5=CSC6=C5N=CN=C6N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)

![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)



![5-bromo-4-N-[2-(diethylamino)ethyl]pyridine-3,4-diamine](/img/structure/B13888820.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B13888825.png)


![1-(Benzenesulfonyl)-6-chloro-2-ethyl-pyrrolo[2,3-b]pyridine](/img/structure/B13888835.png)
![phenyl N-[5-tert-butyl-2-(3-phenylmethoxyphenyl)pyrazol-3-yl]carbamate](/img/structure/B13888844.png)
